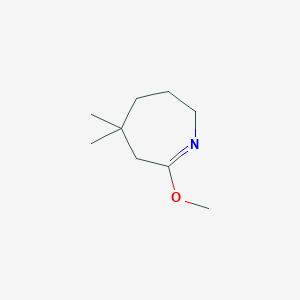
2-Brom-4-(Trifluormethoxy)anilin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromo-4-(trifluoromethoxy)aniline and related compounds involves several chemical processes. Ding Zhi-yuan (2011) outlined an improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline from 4-trifluoromethoxy aniline, achieving a high yield of 97% and purity over 99.5% (Ding, 2011). Another study by Jingjing Kong et al. (2017) developed a convenient method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes from anilines, demonstrating the high potential of such compounds for further modifications (Kong et al., 2017).
Molecular Structure Analysis
The molecular structure and vibrational analysis of compounds similar to 2-Bromo-4-(trifluoromethoxy)aniline have been studied through experiments and theoretical calculations. B. Revathi et al. (2017) conducted an experimental and theoretical vibrational analysis, including hyperconjugation interactions and molecular electrostatic potential (MEP) surface analysis, which helps in understanding the effects of substituent positions on the molecular structure (Revathi et al., 2017).
Chemical Reactions and Properties
Several studies have focused on the chemical reactions involving 2-Bromo-4-(trifluoromethoxy)aniline derivatives. An example includes the work by Weidi Zeng et al. (2022), where 2-bromo-3,3,3-trifluoropropene was used in photocatalytic defluorinative reactions with N-aryl amino acids, showcasing the versatility of such compounds in organic synthesis (Zeng et al., 2022).
Physical Properties Analysis
The physical properties of 2-Bromo-4-(trifluoromethoxy)aniline derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. G. Yeap et al. (2012) investigated the liquid crystalline properties of anilines with different substituents, highlighting the influence of molecular structure on phase transition temperatures and mesomorphic properties (Yeap et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, define the utility of 2-Bromo-4-(trifluoromethoxy)aniline in synthetic chemistry. The study by M. Staudt et al. (2022) presents a transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines, demonstrating the compound's adaptability in forming anilines with challenging substitution patterns (Staudt et al., 2022).
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Identifizierung
“2-Brom-4-(Trifluormethoxy)anilin” ist eine chemische Verbindung mit der linearen Formel BrC6H3(OCF3)NH2 . Sie hat ein Molekulargewicht von 256.02 und eine CAS-Nummer von 175278-17-8 . Die Verbindung hat einen Siedepunkt von 209 °C und eine Dichte von 1.693 g/mL bei 25 °C .
Verfügbarkeit und Preisgestaltung
Diese Verbindung ist im Handel erhältlich und kann bei verschiedenen Chemielieferanten erworben werden. Sie ist beispielsweise auf der Website von MilliporeSigma aufgeführt . Der Preis für eine 10 g-Menge ist mit 26,00 $ angegeben .
3. Verwendung in der Synthese anderer Verbindungen Obwohl spezifische Anwendungen von “this compound” nicht umfassend dokumentiert sind, werden Verbindungen mit ähnlichen Strukturen häufig bei der Synthese anderer komplexer Moleküle verwendet. Zum Beispiel wurde “4-(Trifluormethoxy)anilin” bei der Synthese von seitenkettenhaltigen, flüssigkristallinen Polymethacrylaten mit fluorhaltigen Mesogenen, Derivaten von 3-(Chinolin-3-yl)acrylaten und einer Reihe neuartiger Schiff-Basen verwendet .
Sicherheit und Handhabung
Die Verbindung ist als Reizstoff eingestuft und kann Haut- und Augenreizungen sowie Atemreizungen verursachen . Geeignete Sicherheitsmaßnahmen, einschließlich der Verwendung persönlicher Schutzausrüstung, sollten bei der Handhabung dieser Verbindung getroffen werden
Safety and Hazards
2-Bromo-4-(trifluoromethoxy)aniline is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .
Wirkmechanismus
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-4-(trifluoromethoxy)aniline is currently limited . The compound’s bioavailability would be influenced by these properties. More comprehensive pharmacokinetic studies are required to understand these aspects better.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-(trifluoromethoxy)aniline Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity
Eigenschaften
IUPAC Name |
2-bromo-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSTYHNIIDIBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350866 | |
| Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175278-17-8 | |
| Record name | 2-Bromo-4-trifluoromethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



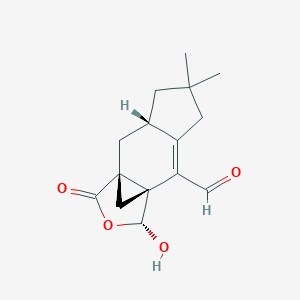
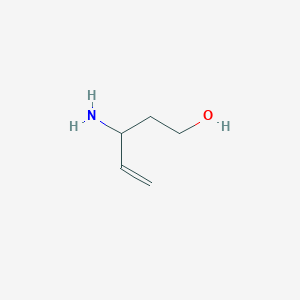
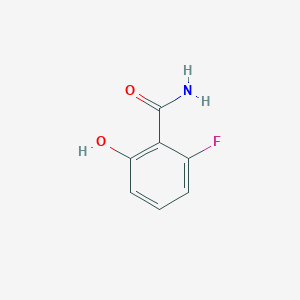

![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)

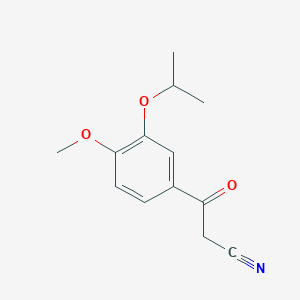
![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)
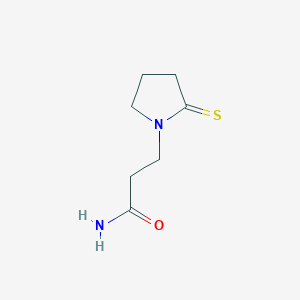
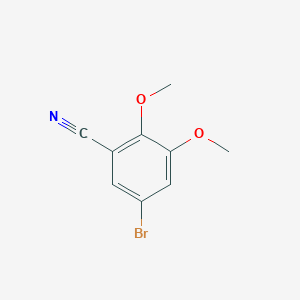
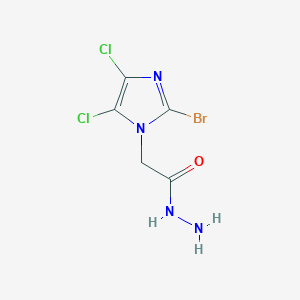
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)
